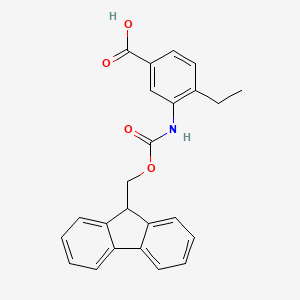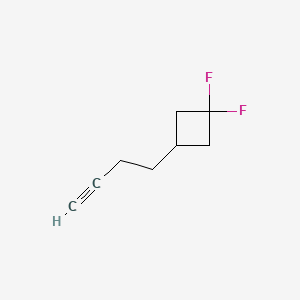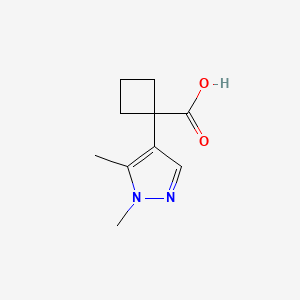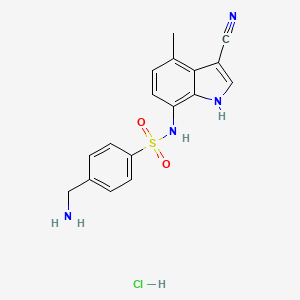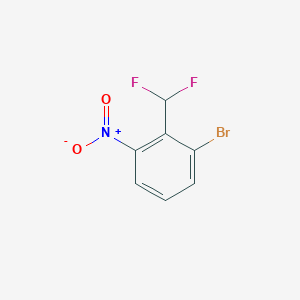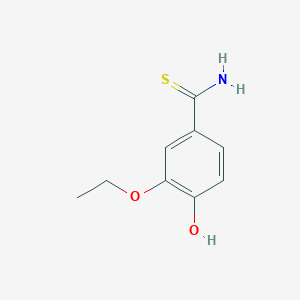![molecular formula C14H19BrO3 B13581852 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one is an organic compound that features a bromine atom, a tert-butyl group, and a methoxymethoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the tert-butyl and methoxymethoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenyl ring. The tert-butyl group can be introduced using tert-butyl bromide in the presence of a base such as sodium hydroxide . The methoxymethoxy group is typically introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl ethanones, while oxidation can introduce ketone or aldehyde groups.
Wissenschaftliche Forschungsanwendungen
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one exerts its effects depends on its interaction with molecular targets. The bromine atom and other functional groups can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The specific pathways involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar structure but lacks the methoxymethoxy group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a similar bromine and tert-butyl substitution but differs in the core structure.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar methoxymethoxy group but different overall structure.
Eigenschaften
Molekularformel |
C14H19BrO3 |
|---|---|
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO3/c1-9(16)11-6-10(15)7-12(14(2,3)4)13(11)18-8-17-5/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
VIYDPRZAXXJBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
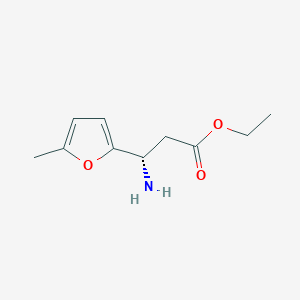
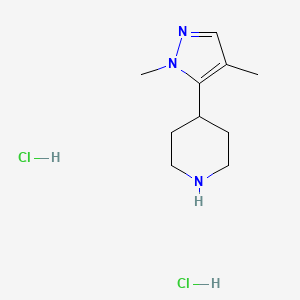

![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
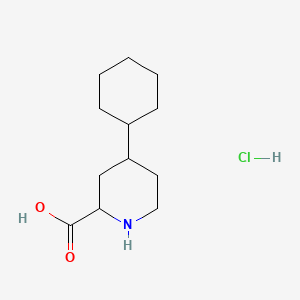
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
